molecular formula C8H12N2O2 B3052816 methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate CAS No. 457957-92-5

methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Cat. No. B3052816
CAS RN: 457957-92-5
M. Wt: 168.19 g/mol
InChI Key: JMVWOVMCISTHCU-UHFFFAOYSA-N
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Description

“Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” is a chemical compound with the CAS Number: 18999-46-7 . It has a molecular weight of 154.17 . The IUPAC name for this compound is “methyl 3-(1H-imidazol-1-yl)propanoate” and its InChI Code is 1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3 .


Molecular Structure Analysis

The molecular structure of “methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

“Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis of Mitochondria-targeted Prodrugs

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate derivatives have been synthesized as mitochondria-targeted prodrugs. Specifically, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and its related compounds have been developed, showing potential as antioxidants and therapeutic agents (Hattan et al., 2013).

Inhibitory Activity in Microsomal Assays

Studies have shown the inhibitory activity of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate derivatives in microsomal assays, particularly highlighting their role in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).

Potential in Treating Myocardial Ischemia

Imidazole derivatives, including methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, have been investigated for their potential therapeutic effects in experimental myocardial ischemia, focusing on thromboxane synthetase inhibition (Korb et al., 1986).

Radiotracers for Imaging Hypoxia

These compounds have been employed in the synthesis of radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxic tumor tissues. This application demonstrates the compound's role in medical imaging and diagnostics (Malik et al., 2012).

Ionic Liquid Polymer Electrolytes

In the field of materials science, derivatives of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, such as methyl 3-(3-(2-hydroxyethyl)imidazole-1-yl)propanoate chloride and bromate salts, have been synthesized and utilized in developing low environmental humidity sensitive ionic liquid polymer electrolytes (Zhang et al., 2014).

Safety and Hazards

The safety data sheet for “methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs to treat various diseases .

properties

IUPAC Name

methyl 3-(2-methylimidazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-3-8(11)12-2/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVWOVMCISTHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401784
Record name methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

CAS RN

457957-92-5
Record name methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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